molecular formula C15H11NO3 B8490846 2-p-Tolylbenzoxazole-4-carboxylic acid

2-p-Tolylbenzoxazole-4-carboxylic acid

Cat. No.: B8490846
M. Wt: 253.25 g/mol
InChI Key: ZIVRAQOEYFPPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-<i>p</i>-Tolylbenzoxazole-4-carboxylic acid is a benzoxazole derivative featuring a carboxylic acid group at the 4-position and a para-tolyl substituent at the 2-position of the benzoxazole core. Benzoxazole derivatives are valued for their aromatic heterocyclic structure, which confers thermal stability and diverse reactivity .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-methylphenyl)-1,3-benzoxazole-4-carboxylic acid

InChI

InChI=1S/C15H11NO3/c1-9-5-7-10(8-6-9)14-16-13-11(15(17)18)3-2-4-12(13)19-14/h2-8H,1H3,(H,17,18)

InChI Key

ZIVRAQOEYFPPNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthesis Pathways : The ethyl ester (CAS 92029-41-9) is likely synthesized via cyclization of precursor amides or via Suzuki-Miyaura coupling, given the presence of the para-tolyl group. Similar methods may apply to the target compound.
  • Biological Activity: While neither compound in the evidence is listed for medicinal use, benzoxazole cores are known in kinase inhibitors and antimicrobial agents. Further studies are needed to explore the target compound’s bioactivity.
  • Data Limitations : Experimental data on the target compound’s melting point, solubility, and toxicity are absent in the provided evidence. Comparative studies with other benzoxazole carboxylic acids (e.g., 5-methylbenzoxazole-4-carboxylic acid) would strengthen this analysis.

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